![molecular formula C16H18N2O2 B7418771 1-[2-Hydroxy-2-(2-methylphenyl)ethyl]-3-phenylurea](/img/structure/B7418771.png)
1-[2-Hydroxy-2-(2-methylphenyl)ethyl]-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Hydroxy-2-(2-methylphenyl)ethyl]-3-phenylurea is an organic compound known for its diverse applications in scientific research. This compound features a hydroxyethyl group and a phenylurea component, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-2-(2-methylphenyl)ethyl]-3-phenylurea typically involves the reaction of 2-methylphenylacetonitrile with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), can be employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-Hydroxy-2-(2-methylphenyl)ethyl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
1-[2-Hydroxy-2-(2-methylphenyl)ethyl]-3-phenylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[2-Hydroxy-2-(2-methylphenyl)ethyl]-3-phenylurea involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The phenylurea moiety can interact with hydrophobic pockets, enhancing the compound’s binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-2-methylpropiophenone: Known for its use as a photoinitiator in polymer chemistry.
2-Hydroxy-5-methylphenylacetic acid: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
1-[2-Hydroxy-2-(2-methylphenyl)ethyl]-3-phenylurea stands out due to its unique combination of hydroxyethyl and phenylurea groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
1-[2-hydroxy-2-(2-methylphenyl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-7-5-6-10-14(12)15(19)11-17-16(20)18-13-8-3-2-4-9-13/h2-10,15,19H,11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMYOHSLOYTEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-tert-butyl-2-[4-(4-chlorobenzoyl)piperidin-1-yl]acetamide](/img/structure/B7418691.png)

![1-Morpholin-4-yl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-ethanone](/img/structure/B7418705.png)

![Piperidin-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone](/img/structure/B7418717.png)
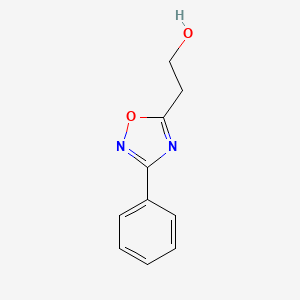
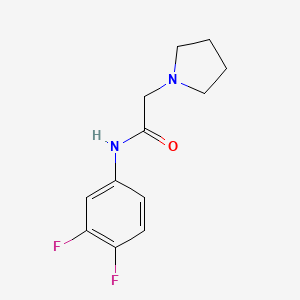
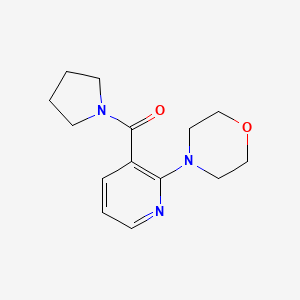
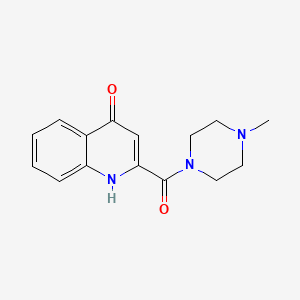
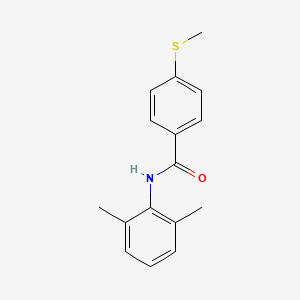
![N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]thiadiazole-4-carboxamide](/img/structure/B7418784.png)
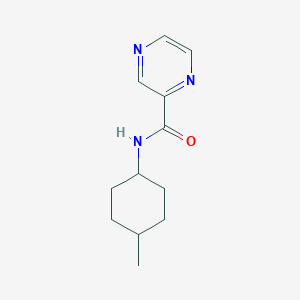
![11-benzyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B7418797.png)
![Cyclobutyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7418801.png)
